molecular formula C3H5N5O B068132 5-Amino-4-hydrazinylpyrazol-3-one CAS No. 171294-90-9

5-Amino-4-hydrazinylpyrazol-3-one

Cat. No. B068132
M. Wt: 127.11 g/mol
InChI Key: HEAWZAHGIYKQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-hydrazinylpyrazol-3-one, also known as AHP, is a pyrazolone derivative that has been extensively studied for its potential applications in various scientific research fields. AHP is a versatile compound that can be synthesized using different methods and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 5-Amino-4-hydrazinylpyrazol-3-one is not fully understood, but it has been suggested that 5-Amino-4-hydrazinylpyrazol-3-one exerts its effects by inhibiting various enzymes and signaling pathways. 5-Amino-4-hydrazinylpyrazol-3-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

5-Amino-4-hydrazinylpyrazol-3-one has been shown to exhibit a range of biochemical and physiological effects, including inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress and inflammation, and inhibiting enzyme activity. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to have antifungal and antibacterial activity against various microorganisms.

Advantages And Limitations For Lab Experiments

5-Amino-4-hydrazinylpyrazol-3-one has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, 5-Amino-4-hydrazinylpyrazol-3-one also has some limitations, including its instability in solution and its potential to form dimers and oligomers.

Future Directions

There are several future directions for research on 5-Amino-4-hydrazinylpyrazol-3-one, including further investigating its mechanism of action, exploring its potential applications in drug discovery and development, and optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 5-Amino-4-hydrazinylpyrazol-3-one in vivo and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

5-Amino-4-hydrazinylpyrazol-3-one can be synthesized using different methods, including the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst. These methods have been shown to yield 5-Amino-4-hydrazinylpyrazol-3-one with high purity and yield.

Scientific Research Applications

5-Amino-4-hydrazinylpyrazol-3-one has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and microbiology. 5-Amino-4-hydrazinylpyrazol-3-one has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-Amino-4-hydrazinylpyrazol-3-one has been shown to have antibacterial and antifungal activity against various microorganisms.

properties

CAS RN

171294-90-9

Product Name

5-Amino-4-hydrazinylpyrazol-3-one

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

5-amino-4-diazenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C3H5N5O/c4-2-1(6-5)3(9)8-7-2/h5H,(H4,4,7,8,9)

InChI Key

HEAWZAHGIYKQDO-UHFFFAOYSA-N

Isomeric SMILES

C1(=C(N=NC1=O)N)NN

SMILES

C1(=C(NNC1=O)N)N=N

Canonical SMILES

C1(=C(N=NC1=O)N)NN

synonyms

1H-Pyrazole-4,5-dione,3-amino-,4-hydrazone(9CI)

Origin of Product

United States

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